1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol
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Overview
Description
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a reaction with formaldehyde.
Introduction of the Methoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the benzodioxole ring.
Addition of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the formation of the propanol backbone, which can be achieved through a Grignard reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce various alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-2-(4-methoxyphenyl)ethanone
- 1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)propan-2-ol
- 1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(piperidin-4-yl)propan-1-ol
Uniqueness
1-(1,3-Benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of the morpholine group, which can impart different chemical and biological properties compared to similar compounds
Properties
CAS No. |
6269-84-7 |
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Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-18-5-2-16(3-6-18)21(23,8-9-22-10-12-25-13-11-22)17-4-7-19-20(14-17)27-15-26-19/h2-7,14,23H,8-13,15H2,1H3 |
InChI Key |
ARBLWOAVYXCWCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCN2CCOCC2)(C3=CC4=C(C=C3)OCO4)O |
Origin of Product |
United States |
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